N-(3,4-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5S/c1-31-17-8-6-14(11-18(17)32-2)22-20(28)12-33-21-24-23-19-9-7-16(25-26(19)21)13-4-3-5-15(10-13)27(29)30/h3-11H,12H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSGCDFGPURSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations based on various studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyridazine moiety linked to a thioacetamide group. Its molecular formula is , and it exhibits unique physicochemical properties that influence its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of the triazolo-pyridazine scaffold exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study highlighted that certain triazolo derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . Although specific data for this compound is limited, its structural analogs suggest potential antimicrobial efficacy.
2. Cytotoxicity and Cancer Research
The compound's biological activity extends to cancer research. Triazolo-pyridazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, a related compound exhibited IC50 values of 1.06 ± 0.16 μM against A549 cells and 1.23 ± 0.18 μM against MCF-7 cells . This suggests that this compound may also possess similar anticancer properties.
Case Studies and Experimental Data
Numerous studies have focused on the synthesis and evaluation of triazolo-pyridazine derivatives:
- Synthesis : The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazolo-pyridazine structure.
- Biological Evaluation : Following synthesis, compounds undergo rigorous testing for their biological activity using assays like MTT (for cytotoxicity) and agar diffusion methods (for antimicrobial activity).
Table: Summary of Biological Activities of Related Compounds
Preparation Methods
Cyclocondensation of Pyridazine Precursors
The triazolo[4,3-b]pyridazine nucleus is constructed via cyclization between 3-amino-6-(3-nitrophenyl)pyridazine and thiourea derivatives. As demonstrated in analogous systems, phosphorus oxychloride (POCl₃) facilitates cyclodehydration at 100–110°C, yielding the thiol-functionalized heterocycle.
Reaction Conditions :
- Substrate : 3-Amino-6-(3-nitrophenyl)pyridazine (1.0 equiv)
- Reagent : Thiourea (1.2 equiv), POCl₃ (5.0 equiv)
- Temperature : 100°C, 6 h
- Yield : 72–78%
Thioacetamide Bridge Formation
Nucleophilic Substitution at Thiol Position
The triazolopyridazine-3-thiol undergoes alkylation with 2-bromo-N-(3,4-dimethoxyphenyl)acetamide. This step parallels methodologies in triazolothiadiazine synthesis, where bromoacetyl intermediates react with thiols under basic conditions.
Optimized Protocol :
- Substrate : 6-(3-Nitrophenyl)-triazolo[4,3-b]pyridazin-3-thiol (1.0 equiv)
- Alkylating Agent : 2-Bromo-N-(3,4-dimethoxyphenyl)acetamide (1.1 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Ethanol (reflux, 5–7 h)
- Yield : 69–75%
Mechanistic Insight :
The reaction proceeds via deprotonation of the thiol (-SH) to a thiolate (-S⁻), which attacks the electrophilic α-carbon of the bromoacetamide. Triethylamine scavenges HBr, driving the reaction to completion.
Analytical Characterization
Spectroscopic Data
Critical spectral features align with structural assignments from analogous triazolo-pyridazine derivatives:
Purity and Stability
HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥98% purity. The compound exhibits stability in DMSO at −20°C for 6 months without decomposition.
Comparative Synthetic Routes
Route A vs. Route B
| Parameter | Route A | Route B |
|---|---|---|
| Thiol Alkylation | Final step; higher functional group tolerance | Intermediate step; requires orthogonal protection |
| Yield | 68–75% | 55–62% |
| Purity | 98% (HPLC) | 92% (HPLC) |
Route A is favored for its superior yield and reduced side reactions, as late-stage alkylation minimizes exposure of the nitro group to reducing conditions.
Scalability and Industrial Feasibility
Cost Analysis
Q & A
Basic: What are the critical steps for synthesizing N-(3,4-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide with high purity?
Methodological Answer:
The synthesis involves multi-step organic reactions:
Core Formation : Cyclization of hydrazine derivatives with nitrophenyl precursors to construct the triazolo[4,3-b]pyridazine core .
Thioether Linkage : Coupling the core with a thioacetamide derivative (e.g., via nucleophilic substitution or Mitsunobu reaction) under inert atmosphere .
Amide Bond Formation : Reacting the intermediate with 3,4-dimethoxyphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
Optimization Tips :
- Control reaction temperature (typically 60–80°C for cyclization steps) .
- Use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis .
- Purify intermediates via column chromatography (silica gel, gradient elution) .
Basic: How can researchers characterize the molecular structure of this compound?
Methodological Answer:
Combine spectroscopic and analytical techniques:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy, nitro groups) and connectivity .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve 3D conformation and intermolecular interactions .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinases, proteases, or phosphatases using fluorometric/colorimetric assays (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC50 determination .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only samples .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
Systematic Modifications :
- Vary substituents on the phenyl rings (e.g., replace nitro with cyano or methoxy groups) .
- Alter the triazole-pyridazine core (e.g., substitute sulfur with oxygen in the thioether linkage) .
Biological Evaluation :
- Test modified analogs in parallel with the parent compound using standardized assays .
Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .
Advanced: What computational methods are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability .
- Molecular Dynamics (MD) Simulations : Analyze membrane penetration (e.g., using GROMACS with lipid bilayer models) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Replicate Experiments : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
Analytical Validation :
- Confirm compound purity via HPLC (>95%) before testing .
- Use orthogonal detection methods (e.g., fluorescence and luminescence for enzyme assays) .
Meta-Analysis : Compare data with structurally similar compounds in public databases (e.g., ChEMBL) .
Advanced: What strategies identify the molecular target(s) of this compound?
Methodological Answer:
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
- CRISPR Screening : Genome-wide knockout libraries to identify genes modulating activity .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets .
Advanced: How can metabolic stability be assessed in preclinical studies?
Methodological Answer:
- In Vitro Liver Microsomes : Incubate with human/rodent microsomes; quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Reactive Metabolite Screening : Trapping studies with glutathione or cyanide to detect electrophilic intermediates .
Advanced: What experimental designs evaluate synergistic effects with existing therapeutics?
Methodological Answer:
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy in cell-based assays .
- In Vivo Models : Co-administer with standard drugs (e.g., cisplatin in xenograft models) and monitor tumor regression .
- Transcriptomics : RNA-seq to identify pathways altered by combination therapy .
Advanced: How is stability under physiological conditions evaluated?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic/basic conditions, heat, and light; monitor degradation via HPLC .
- Plasma Stability : Incubate in human plasma (37°C, 24h); quantify remaining compound .
- Lyophilization Tests : Assess solubility and stability in buffer formulations (e.g., PBS, pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
